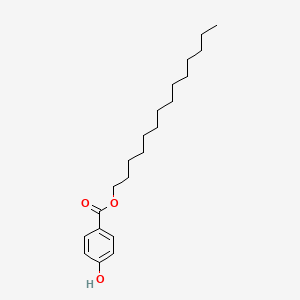

Tetradecyl 4-hydroxybenzoate

Description

Tetradecyl 4-hydroxybenzoate (C21H34O3) is a long-chain alkyl ester derivative of 4-hydroxybenzoic acid. This compound belongs to the paraben family, which is widely used as a preservative in cosmetics, pharmaceuticals, and industrial products due to its antimicrobial properties . Structurally, it consists of a 4-hydroxybenzoate moiety esterified with a tetradecyl (14-carbon) alkyl chain. Its synthesis typically involves alkylation of methyl 4-hydroxybenzoate with tetradecyl bromide, followed by reduction and purification steps . Industrially, 4-hydroxybenzoate derivatives are synthesized via chemical routes like the Kolbe-Schmitt reaction, though recent advances in metabolic engineering (e.g., using Pseudomonas taiwanensis VLB120) offer sustainable alternatives via the shikimate pathway .

Properties

IUPAC Name |

tetradecyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-21(23)19-14-16-20(22)17-15-19/h14-17,22H,2-13,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATMKDBMEZKPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316978 | |

| Record name | tetradecyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71177-53-2 | |

| Record name | NSC309824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetradecyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl 4-hydroxybenzoate is typically synthesized through an esterification reaction between 4-hydroxybenzoic acid and tetradecanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+TetradecanolAcid catalystTetradecyl 4-hydroxybenzoate+Water

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the desired ester. The reaction conditions are carefully controlled to maximize yield and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved, reverting to 4-hydroxybenzoic acid and tetradecanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various electrophiles under acidic conditions, such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Hydrolysis: 4-Hydroxybenzoic acid and tetradecanol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Nitro, sulfo, or halo derivatives of tetradecyl 4-hydroxybenzoate.

Scientific Research Applications

Tetradecyl 4-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its antimicrobial properties, particularly in inhibiting the growth of bacteria and fungi.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Widely used as a preservative in cosmetics and personal care products, providing long-lasting protection against microbial contamination.

Mechanism of Action

The primary mechanism of action of tetradecyl 4-hydroxybenzoate is its ability to disrupt microbial cell membranes. The hydrophobic tetradecyl chain integrates into the lipid bilayer of microbial cells, increasing membrane permeability and leading to cell lysis. This mechanism is particularly effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations.

Comparison with Similar Compounds

Halogenated Derivatives

Tetradecyl 3-amino-4-chlorobenzoate (C21H34ClNO2), a structural analog with chloro and amino groups, exhibits a higher molar mass (367.95 g/mol) and altered reactivity compared to tetradecyl 4-hydroxybenzoate. The electron-withdrawing chloro group increases acidity (pKa ~5.5–6.3) and may hinder enzymatic hydroxylation, as observed in Candida parapsilosis 4-hydroxybenzoate 1-hydroxylase, which shows low activity toward halogenated derivatives .

Hydroxyl Group Position

Enzymes like 4-hydroxybenzoate 1-hydroxylase exhibit strict regioselectivity. For example:

- 4-Hydroxybenzoate : High catalytic efficiency (kcat = 4.5 s<sup>−1</sup>, Km = 12 μM) .

- 3-Hydroxybenzoate: No detectable activity .

- 2-Hydroxy-4-aminobenzoate: <10% activity relative to 4-hydroxybenzoate .

This specificity limits the utility of non-4-hydroxy isomers in biocatalytic processes.

Metabolic and Toxicological Profiles

- parapsilosis) .

- Halogenated Analogs: Chloro-substituted derivatives like tetradecyl 3-amino-4-chlorobenzoate may pose higher environmental persistence and toxicity risks due to reduced biodegradability .

Biological Activity

Tetradecyl 4-hydroxybenzoate, an ester derived from 4-hydroxybenzoic acid and tetradecanol, exhibits significant biological activity that has garnered attention in various fields, particularly in pharmaceuticals and cosmetics. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Tetradecyl 4-hydroxybenzoate is characterized by its long hydrophobic tetradecyl chain and a hydroxyl-substituted aromatic ring. These structural features contribute to its unique physical and chemical properties, making it suitable for diverse applications, including as an emollient in cosmetic formulations and as a potential therapeutic agent in pharmaceuticals.

Recent studies have highlighted several mechanisms through which tetradecyl 4-hydroxybenzoate exerts its biological effects:

- Lipid Metabolism : The compound has been shown to influence lipid metabolism by interacting with enzymes such as lipases, which are essential for lipid breakdown. This interaction may enhance cellular lipid utilization and energy production.

- Cell Signaling Pathways : Tetradecyl 4-hydroxybenzoate can modulate various signaling pathways that affect gene expression and cellular metabolism. For instance, it has been reported to activate specific receptor pathways that promote neurite outgrowth in neuronal cells, indicating its potential neuroprotective effects.

- Antioxidant Activity : Preliminary studies suggest that tetradecyl 4-hydroxybenzoate may possess antioxidant properties, helping to mitigate oxidative stress in cells. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its therapeutic potential.

2. Case Studies

A review of case studies involving tetradecyl 4-hydroxybenzoate reveals its effectiveness in various applications:

- Cosmetic Applications : In cosmetic formulations, tetradecyl 4-hydroxybenzoate is used for its emollient properties, enhancing skin hydration and texture. Clinical evaluations have demonstrated improvements in skin barrier function when products containing this compound are applied regularly.

- Pharmaceutical Research : In pharmacological studies, tetradecyl 4-hydroxybenzoate has been investigated for its potential anti-inflammatory effects. Animal models have shown reduced inflammation markers when treated with this compound, suggesting a role in managing inflammatory diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Lipid Metabolism | Interaction with lipases; enhances lipid utilization | |

| Cell Signaling | Modulation of receptor pathways; promotes neurite outgrowth | |

| Antioxidant Activity | Reduces oxidative stress; protects cellular integrity | |

| Emollient Properties | Improves skin hydration and barrier function | |

| Anti-inflammatory Effects | Reduces inflammation markers in animal models |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of tetradecyl 4-hydroxybenzoate in aqueous and organic solvents?

- Methodological Answer : Solubility can be quantified using gravimetric analysis or UV-Vis spectrophotometry. For aqueous solubility, prepare saturated solutions at 25°C, filter to remove undissolved particles, and evaporate the solvent under controlled conditions to measure residual mass. In organic solvents, use HPLC with a C18 column for quantification, referencing solubility data from standardized databases (e.g., 3.639 × 10⁻¹ g/L in water at 25°C ). For sparingly soluble compounds, employ co-solvency studies with ethanol or DMSO to extrapolate intrinsic solubility.

Q. How can the antimicrobial efficacy of tetradecyl 4-hydroxybenzoate be evaluated in vitro?

- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Prepare serial dilutions of the compound in Mueller-Hinton agar/broth, inoculate with bacterial suspensions (10⁶ CFU/mL), and incubate at 37°C for 24 hours. Minimum Inhibitory Concentration (MIC) values can be correlated with structural analogs like methylparaben, where computational studies (DFT) suggest lower HOMO-LUMO gaps enhance bioactivity .

Q. What are the key considerations for synthesizing tetradecyl 4-hydroxybenzoate via esterification?

- Methodological Answer : Optimize reaction conditions using 4-hydroxybenzoic acid and tetradecyl alcohol with acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via recrystallization from ethanol or column chromatography. Validate purity using melting point determination (literature MP: ~213–215°C for 4-hydroxybenzoate derivatives ) and NMR spectroscopy.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of tetradecyl 4-hydroxybenzoate in biological systems?

- Methodological Answer : Perform quantum mechanical calculations (B3LYP/6-311G(d,p)) to optimize the molecular geometry and compute frontier orbital energies (HOMO-LUMO). Lower bandgap values (ΔE) indicate higher reactivity, as seen in methylparaben (ΔE = 4.5 eV) . Molecular dynamics simulations can further model membrane permeability by calculating logP values (experimental logP ~1.3 for benzaldehyde analogs ).

Q. What strategies address contradictions in toxicity data for 4-hydroxybenzoate derivatives?

- Methodological Answer : Apply read-across methodologies under regulatory guidelines (e.g., ECHA) by grouping tetradecyl 4-hydroxybenzoate with structurally similar esters (e.g., butylparaben). Validate using in vitro assays (e.g., Ames test for mutagenicity) and compare metabolic pathways (e.g., hydrolysis to 4-hydroxybenzoic acid). Address discrepancies by analyzing substituent effects on cytochrome P450 interactions .

Q. How does tetradecyl 4-hydroxybenzoate influence microbial communities in soil or rhizosphere systems?

- Methodological Answer : Use metabolic modeling (e.g., genome-scale metabolic models) to identify taxa capable of degrading the compound. For example, Verrucomicrobia metabolize 4-hydroxybenzoate to catechol via 1-hydroxylase (kₐₜₐₗ = 0.17 s⁻¹ for 4-aminobenzoate ). Design microcosm experiments with LC-MS/MS to track degradation intermediates and assess ecological impacts on nitrogen cycling.

Q. What advanced techniques characterize intermolecular interactions in tetradecyl 4-hydroxybenzoate crystals?

- Methodological Answer : Single-crystal X-ray diffraction (120 K) resolves hydrogen-bonding networks, while Hirshfeld surface analysis quantifies interaction contributions (e.g., O–H···O vs. C–H···π). Compare with methylparaben’s 3D framework, where hydrogen bonds stabilize antimicrobial activity . Pair with FT-IR spectroscopy to validate computed vibrational spectra (R² ≥ 0.995) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzymatic degradation rates of 4-hydroxybenzoate esters?

- Methodological Answer : Control for enzyme specificity (e.g., Candida parapsilosis 1-hydroxylase has low activity for analogs with bulky substituents ). Use oxygen consumption assays with/without catalase to distinguish coupled hydroxylation from uncoupled NADH oxidation. Reconcile conflicting data by standardizing substrate concentrations (apparent Kₘ = 175 μM for 4-aminobenzoate ).

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.